N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as N’-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-17-6-8-20(11)9-7-18-14(21)15(22)19-13-5-3-2-4-12(13)10-16/h2-6,8H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFYCAPNINTBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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